CID 23675767

Description

CID 23675767 is a PubChem Compound Identifier (CID) assigned to a chemical compound within the PubChem database, a critical resource for cheminformatics and chemical biology research.

Properties

InChI |

InChI=1S/K.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGPNLUFHHUKCM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

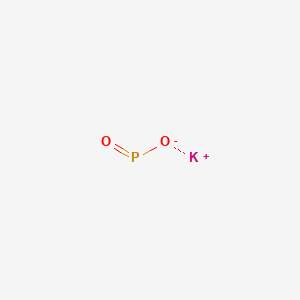

[O-]P=O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052522 | |

| Record name | Potassium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.071 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water, One gram dissolves in 0.6 mL water, Soluble in ethanol, One gram dissolves in 9 mL alcohol, 5 mL boiling alcohol | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1420 | |

| Record name | Potassium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hygroscopic crystals, White crystals or granular powder, White opaque crystals or pwder | |

CAS No. |

7782-87-8 | |

| Record name | Potassium phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2Q648IJ6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Potassium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-82 | |

| Record name | Potassium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium superoxide is typically synthesized by the direct oxidation of potassium metal in the presence of oxygen. The reaction is carried out under controlled conditions to ensure the formation of the desired product:

4K+O2→2K2O

K2O+O2→2KO2

The reaction is exothermic and requires careful handling due to the reactivity of potassium metal.

Industrial Production Methods

In industrial settings, potassium superoxide is produced by passing oxygen gas over molten potassium at elevated temperatures. The process is conducted in a controlled environment to prevent unwanted side reactions and ensure high purity of the product. The resulting potassium superoxide is then cooled and collected for further use.

Chemical Reactions Analysis

Thermal Decomposition

Potassium hypophosphite undergoes decomposition when heated:

This reaction produces potassium metaphosphate (KPO₃) and phosphine gas (PH₃), the latter of which is highly toxic and flammable. The decomposition temperature varies depending on environmental conditions .

Redox Reactions in Electroless Nickel Plating

Potassium hypophosphite serves as a reducing agent in electroless nickel plating baths. It reduces nickel ions (Ni²⁺) to metallic nickel (Ni⁰) while being oxidized to phosphite (HPO₃²⁻):

Key Parameters:

-

Stoichiometry: 4 g of KH₂PO₂ is consumed per 1 g of deposited nickel .

-

Byproducts: Hydrogen gas and phosphite ions form during the reaction .

Reaction with Oxidizing Agents

Potassium hypophosphite reacts violently with strong oxidizers (e.g., chlorates, nitrates):

This exothermic reaction poses explosion risks under uncontrolled conditions .

Analytical Redox Reactions (Titration)

Hypophosphite quantification in plating baths involves iodine-thiosulfate back titration:

| Step | Reaction | Conditions |

|---|---|---|

| 1. Oxidation with Excess Iodine | Acidic medium, 25°C | |

| 2. Residual Iodine Titration | Starch indicator endpoint |

Scientific Research Applications

Potassium superoxide has a wide range of applications in scientific research, including:

Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.

Biology: Employed in studies related to oxidative stress and reactive oxygen species.

Medicine: Investigated for its potential use in oxygen therapy and respiratory support systems.

Industry: Utilized in life support systems, such as those used in submarines and spacecraft, to generate oxygen.

Mechanism of Action

Potassium superoxide exerts its effects primarily through its ability to release oxygen. When it comes into contact with water or moisture, it undergoes a decomposition reaction to produce potassium hydroxide and oxygen gas. This property makes it valuable in applications where a reliable source of oxygen is required. The molecular targets and pathways involved in its action are related to its oxidative properties and its ability to generate reactive oxygen species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 23675767, we compare it with compounds sharing structural or functional similarities, as inferred from PubChem entries and related research methodologies.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings:

Structural Backbone: Unlike sulfated steroids like DHEAS (CID 12594), this compound is hypothesized to share a triterpenoid backbone with betulin derivatives, as seen in CID 72326 and CID 10153262. The addition of caffeoyl groups in CID 10153267 enhances water solubility, a modification that may apply to this compound if it belongs to this class .

Analytical Techniques: Mass spectrometry (MS) with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) is critical for differentiating structural isomers. For example, CID fragmentation patterns in ginsenosides (e.g., Rf vs. F11) resolve subtle structural differences, a method applicable to this compound .

Biological Activity: Betulin derivatives exhibit antiviral and anticancer properties, while sulfated steroids like DHEAS regulate endocrine functions. If this compound is a triterpenoid derivative, its bioactivity may align with these roles but require validation via enzyme inhibition assays .

Comparison with Functionally Similar Compounds

Functional similarities can be drawn based on therapeutic or industrial applications:

Table 2: Functional Comparison Based on Therapeutic Use

| Compound | Therapeutic Application | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| This compound | Hypothetical: Chemotherapy adjutant | Potential modulation of drug metabolism | Requires in vitro/in vivo studies |

| Irbesartan (CID 3749) | Antihypertensive agent | Angiotensin II receptor blocker | FDA-approved, extensive clinical trials |

| Ginkgolic Acid (CID 5469634) | Antibacterial agent | Fatty acid synthase inhibition | In vitro efficacy against Staphylococcus |

Key Findings:

Drug Development: Unlike irbesartan (CID 3749), which has well-defined pharmacokinetics, this compound lacks clinical data.

Synergistic Effects : Compounds like 3-O-caffeoyl betulin (CID 10153267) demonstrate enhanced efficacy when combined with chemotherapy agents, a strategy that could apply to this compound in mitigating chemotherapy-induced diarrhea (CID, as a medical condition) .

Methodological Considerations for Comparative Studies

Analytical Chemistry: LC-ESI-MS with source-in CID enables precise structural elucidation, as demonstrated in ginsenoside analysis . For this compound, tandem MS would clarify fragmentation pathways and purity.

Cheminformatics Tools : PubChem’s chemical descriptor databases (e.g., logP, topological polar surface area) allow quantitative comparisons of solubility and bioavailability .

Biological Assays : Enzyme inhibition assays (e.g., for cytochrome P450 isoforms) could validate hypothetical roles of this compound in drug metabolism .

Q & A

How to formulate a focused research question for studying CID 23675767?

- Methodological Answer : Use the PICOT framework to structure questions around:

- P opulation/Problem (e.g., chemical stability),

- I ntervention (e.g., synthesis method),

- C omparison (e.g., alternative catalysts),

- O utcome (e.g., yield percentage),

- T imeframe (e.g., reaction duration).

Example: "How does solvent polarity (THF vs. DCM) affect the reaction yield of this compound over 24 hours under nitrogen atmosphere?"

Refine iteratively with supervisor feedback to ensure specificity and avoid ambiguity .

Q. What experimental design principles ensure reproducibility in this compound synthesis?

- Methodological Answer : Follow this checklist for robust experimental design:

| Critical Factor | Implementation Example | Source |

|---|---|---|

| Material Specifications | Purity thresholds for reagents (≥99% HPLC-grade) | |

| Equipment Calibration | Document centrifuge RPM tolerances and calibration dates | |

| Environmental Controls | Specify humidity/temperature ranges for reactions | |

| Protocol Transparency | Publish detailed supplementary methods (e.g., stirring duration, quenching steps) |

Q. How to conduct a rigorous literature review for this compound?

- Methodological Answer :

- Step 1 : Use federated search tools (e.g., PubMed, SciFinder) with Boolean queries:

(CID:23675767 OR [IUPAC Name]) AND (synthesis OR degradation). - Step 2 : Differentiate primary sources (peer-reviewed journals) from secondary sources (review articles) to assess data reliability .

- Step 3 : Map contradictions (e.g., conflicting solubility data) using a matrix to identify methodological differences across studies .

Advanced Research Questions

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Triangulation Strategy : Cross-validate results using complementary techniques (e.g., NMR for structural confirmation, XRD for crystallinity) .

- Method Audit : Compare instrumental parameters (e.g., NMR magnet strength, XRD radiation sources) across studies. For example, discrepancies in peak splitting may arise from 400 MHz vs. 600 MHz NMR resolution .

- Computational Validation : Replicate spectral predictions via DFT simulations (e.g., Gaussian vs. ORCA software) .

Q. What strategies mitigate bias in this compound bioactivity assays?

- Methodological Answer :

- Blinding : Implement double-blind protocols for assay analysis to reduce observer bias .

- Negative Controls : Include solvent-only controls and known inhibitors to validate signal specificity .

- Data Normalization : Use Z-score standardization for high-throughput screening data to minimize plate-to-plate variability .

Q. How to integrate machine learning in this compound property prediction?

- Methodological Answer :

- Data Curation : Compile a dataset with variables (e.g., synthesis temperature, solvent polarity) and outcomes (e.g., crystallinity score) .

- Model Selection : Compare algorithms (Random Forest vs. Neural Networks) using k-fold cross-validation .

- Interpretability : Apply SHAP (SHapley Additive exPlanations) analysis to identify critical predictors (e.g., reaction time > solvent type) .

Data Contradiction Analysis Framework

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.